![molecular formula C12H8BrN3O4 B14619725 Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- CAS No. 58294-08-9](/img/structure/B14619725.png)
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- is an organic compound that features a pyridine ring substituted with a bromo group and a dinitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- typically involves the bromination of 2-aminopyridine followed by nitration. The process begins with the cooling of hydrobromic acid to below 0°C, followed by the slow addition of 2-aminopyridine and liquid bromine under controlled conditions to maintain the reaction temperature below -5°C . The resulting product is then subjected to nitration to introduce the dinitrophenyl group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium dithionite or sodium sulfide in the presence of sodium hydroxide are commonly used.
Oxidation: Peracids are used for the oxidation of the pyridine ring.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and dinitrophenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- involves its interaction with specific molecular targets. The bromo and dinitrophenyl groups facilitate binding to enzymes and receptors, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Similar in structure but lacks the dinitrophenyl group.
4-Bromo-2-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]- is unique due to the presence of both bromo and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
Properties
CAS No. |
58294-08-9 |
|---|---|
Molecular Formula |
C12H8BrN3O4 |
Molecular Weight |
338.11 g/mol |
IUPAC Name |
2-[bromo-(2,4-dinitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H8BrN3O4/c13-12(10-3-1-2-6-14-10)9-5-4-8(15(17)18)7-11(9)16(19)20/h1-7,12H |
InChI Key |
GAGOZXXDPPORSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


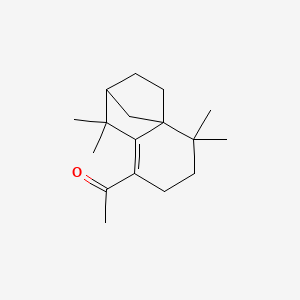
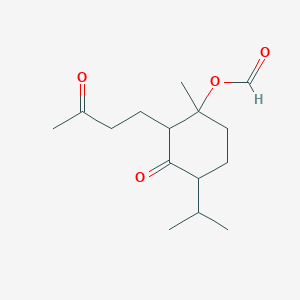
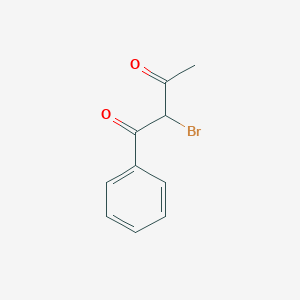
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
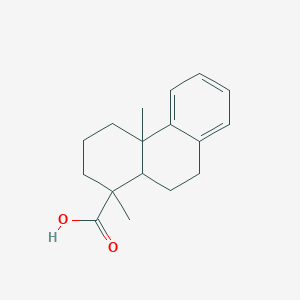
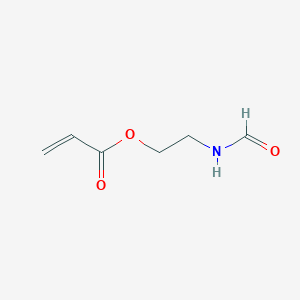
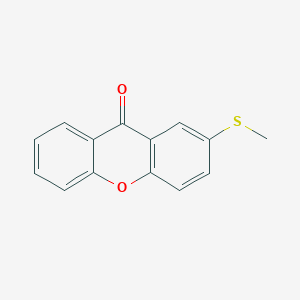
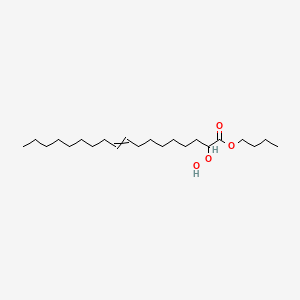


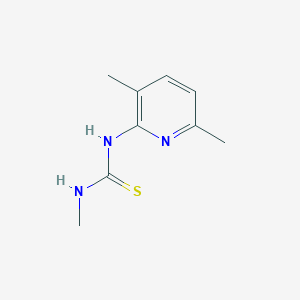
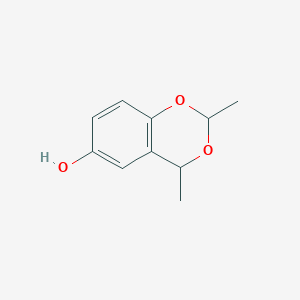
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)

